molecular formula C24H26ClNO3S B2635942 Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate CAS No. 1030920-60-5

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B2635942
CAS No.: 1030920-60-5
M. Wt: 443.99
InChI Key: ATNOKZOSKNIADC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate is a spirocyclic compound featuring a 1-thia-4-azaspiro[4.5]decane core. Key structural elements include:

  • A sulfur atom (1-thia) and nitrogen atom (4-aza) in the spiro system.
  • A 4-chlorobenzoyl group at position 2.
  • A phenyl substituent at position 6.
  • An ethyl ester at position 2.

Properties

IUPAC Name

ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO3S/c1-2-29-23(28)21-16-30-24(26(21)22(27)19-8-10-20(25)11-9-19)14-12-18(13-15-24)17-6-4-3-5-7-17/h3-11,18,21H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNOKZOSKNIADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC2(N1C(=O)C3=CC=C(C=C3)Cl)CCC(CC2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a thia-azaspirodecane precursor.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thia-azaspirodecane core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorobenzoyl group or the phenyl group.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorobenzoyl moiety.

Scientific Research Applications

Medicinal Chemistry Applications

  • Potential Therapeutic Uses :
    • The compound has been investigated for its potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. Inhibition of MAGL can enhance the effects of endocannabinoids, which may have therapeutic implications for pain relief and anxiety disorders .
    • Its structural features suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.
  • Antifungal Activity :
    • Research indicates that compounds similar to Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate exhibit antifungal properties. This suggests potential applications in treating fungal infections, particularly in agricultural settings where fungicides are needed .

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Spiro Compounds :
    • The compound can be synthesized through various methods, including copper-catalyzed reactions that allow for the introduction of difluoroalkyl groups into spiro frameworks, enhancing their biological activity and stability .
  • Building Block for Complex Molecules :
    • Its unique spiro structure makes it an attractive building block for synthesizing more complex molecules with potential therapeutic applications. The ability to modify its functional groups offers chemists a pathway to develop new drugs with tailored properties.

Case Study 1: Inhibition of Monoacylglycerol Lipase

A study focused on the design and synthesis of novel spiro derivatives, including this compound, demonstrated its efficacy as a MAGL inhibitor. The research highlighted its binding interactions with key residues in the enzyme's active site, providing insights into its mechanism of action and potential therapeutic benefits in pain management .

Case Study 2: Antifungal Activity Assessment

Another investigation evaluated the antifungal properties of similar compounds derived from the spiro framework. The results indicated promising activity against various fungal strains, suggesting that this compound could be developed into an effective fungicide for agricultural use, addressing issues related to crop diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Heteroatom Variations

1-Oxa vs. 1-Thia Substitution

Replacing sulfur with oxygen in the spiro ring alters electronic and steric properties:

  • (3S)-4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylate (C₁₇H₁₉ClNO₄): Molecular weight: 336.79 vs. ~351.3 (main compound with sulfur).
Halogen Substituent Variations
  • 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1008195-28-5):
    • Fluorine substitution at the benzoyl group increases electronegativity but decreases steric bulk compared to chlorine. This may enhance binding affinity to targets requiring polar interactions .

Substituent Modifications on the Spiro Core

Methyl vs. Phenyl Groups at Position 8
  • 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (Compound 3):
    • Replacing the phenyl group (main compound) with a methyl group simplifies the structure, reducing steric hindrance. This derivative showed a melting point of 125–126°C and demonstrated synthetic feasibility (72% yield) .
Ester vs. Ketone Functional Groups
  • 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one: The ketone group at position 3 (vs. However, it may reduce solubility due to decreased polarity .

Diazaspiro Analogs

  • 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., Compound 13):
    • The addition of a second nitrogen atom in the spiro system enhances hydrogen-bonding capacity, which could improve target engagement in biological systems. These compounds are often explored for CNS activity due to improved solubility .

Pharmacological Activity

  • Anticancer Activity: Derivatives like 4-(4-fluorophenyl)-N-(5-(D-glycopyranosyl)-1,3,4-thiadiazol-2-yl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine (Compound 18,19) showed promising anticancer activity in preliminary assays, suggesting that glycosylation and thiadiazole moieties enhance bioactivity . The main compound’s 4-chlorobenzoyl group may confer superior cytotoxicity compared to fluorinated analogs due to increased lipophilicity and membrane penetration .

Physicochemical and Structural Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Heteroatoms Substituents (Position) Molecular Weight Notable Properties
Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate C₂₄H₂₄ClNO₃S S, N 4-Cl-benzoyl (4), Ph (8), Et (3) ~351.3 High lipophilicity, spiro puckering
(3S)-4-(4-chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylate C₁₇H₁₉ClNO₄ O, N 4-Cl-benzoyl (4), Me (8) 336.79 Lower MW, reduced steric bulk
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one C₁₆H₁₈FNO₂S S, N 4-F-benzoyl (4), Me (8) 307.38 MP: 125–126°C, IR: 1677 cm⁻¹ (C=O)

Biological Activity

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate (CAS No. 1030920-60-5) is a synthetic compound known for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C24H26ClNO3S
  • Molecular Weight: 443.99 g/mol

The compound features a spirocyclic structure that contributes to its unique biological activity. The presence of the chlorobenzoyl group and the thiazolidine ring are significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cell signaling and are involved in numerous physiological processes. Compounds that modulate GPCR activity can influence neurotransmission and hormone release, potentially leading to therapeutic effects in neurological disorders .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, impacting metabolic pathways relevant to disease processes.
  • Antioxidant Activity : Preliminary studies suggest that the compound could possess antioxidant properties, which are beneficial in mitigating oxidative stress-related conditions.

Pharmacological Effects

In vitro Studies : Initial laboratory studies have demonstrated that this compound exhibits moderate to high activity against certain cancer cell lines, suggesting potential as an anticancer agent .

Toxicological Profile : According to safety data sheets, the compound is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation. Long-term exposure could lead to serious health issues, emphasizing the need for careful handling in research settings .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of related spirocyclic compounds. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .

Case Study 2: Neuroprotective Effects

Research has also focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggest that these compounds may enhance neuronal survival and reduce inflammation, making them candidates for further investigation in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Data Table: Biological Activity Overview

Biological Activity Description
Anticancer Activity Induces apoptosis in cancer cell lines
Neuroprotective Effects Enhances neuronal survival; reduces inflammation
Enzyme Inhibition Potential May inhibit specific metabolic enzymes
Antioxidant Properties Potential to mitigate oxidative stress

Q & A

Q. Basic Characterization Workflow

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolves signals from the spiro system’s thia-aza ring and substituents. For example, the 4-chlorobenzoyl group’s aromatic protons appear as doublets in δ 7.4–8.1 ppm ().
  • HPLC Analysis : Use Chromolith® or Purospher® STAR columns (C18, 5 µm) with UV detection at 254 nm. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water (). Relative retention times for impurities (e.g., chlorobenzoyl derivatives) should be cross-referenced with pharmacopeial standards ().
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ with <2 ppm error.

How is single-crystal X-ray diffraction applied to resolve structural ambiguities in this spiro compound?

Advanced Crystallographic Analysis
Single-crystal X-ray studies using SHELXTL or SIR97 () are essential for confirming the spiro junction’s geometry. Key steps:

Data Collection : At 296 K with Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 VENTURE diffractometer.

Structure Solution : Direct methods in SHELXS-97 () followed by full-matrix least-squares refinement (R factor < 0.05).

Validation : ORTEP-3 visualizes thermal ellipsoids (), while WinGX checks for twinning or disorder ().
For example, the 1-thia-4-azaspiro[4.5]decane core in related compounds shows a chair conformation with puckering amplitude (q₂) of 0.45 Å and φ₂ = 90° via Cremer-Pople parameters ().

How can conformational flexibility of the spiro system impact biological activity?

Advanced Structural Dynamics
The spiro system’s puckering (e.g., boat vs. chair conformations) influences binding to biological targets. Molecular dynamics simulations paired with X-ray data () reveal that:

  • Ring Puckering : The thia-aza ring’s Cremer-Pople coordinates (q, θ, φ) correlate with steric interactions at the 8-phenyl group ().
  • Torsional Strain : Dihedral angles between the 4-chlorobenzoyl moiety and the spiro core (e.g., C1-C2-C3-C4 ≈ 120°) affect ligand-receptor docking ().

What strategies resolve contradictions in reported bioactivity data for this compound?

Advanced Data Analysis
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Impurity Profiles : HPLC quantification of residual reactants (e.g., fenofibric acid derivatives) using USP standards ().
  • Assay Conditions : Variability in cell permeability (e.g., PAMPA assays) or buffer pH ().
  • Statistical Validation : Multivariate analysis (ANOVA) of dose-response curves across ≥3 independent trials.

How is purity validated for pharmacological studies?

Q. Basic Quality Control

  • HPLC-DAD : Monitor impurities (e.g., ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) at 0.1% threshold ().
  • Elemental Analysis : C, H, N, S content within ±0.4% of theoretical values ().
  • Thermogravimetry (TGA) : Confirm absence of solvent residues (Δmass < 1% up to 200°C).

What in vitro models evaluate its mechanism of action?

Q. Advanced Pharmacological Screening

  • Enzyme Inhibition : Fluorescence polarization assays for kinases or proteases ().
  • Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) in Caco-2 monolayers ().
  • Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH cofactor) with LC-MS quantification ().

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